molecular formula C11H14N2S B6228068 (5,6,7,8-tetrahydronaphthalen-2-yl)thiourea CAS No. 139331-67-2

(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea

Cat. No. B6228068
CAS RN: 139331-67-2
M. Wt: 206.3
InChI Key:
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Description

(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea, or THNU, is an organic compound belonging to the class of thioureas, which are sulfur-containing compounds with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. THNU has been studied extensively, and it has been found to have many potential applications in a variety of scientific research areas.

Scientific Research Applications

THNU has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of applications, including as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a ligand in coordination chemistry. It has also been used in the study of enzyme inhibition, protein-protein interactions, and DNA-protein interactions. Additionally, THNU has been studied for its potential applications in the fields of biochemistry and pharmacology, as it has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of THNU is not fully understood. However, it is believed that its anti-inflammatory, anti-cancer, and anti-microbial properties are due to its ability to bind to certain proteins and enzymes, which then results in the inhibition of their activity. Additionally, it has been found to interact with certain DNA sequences, which may be responsible for its anti-cancer properties.
Biochemical and Physiological Effects
THNU has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, as well as the ability to modulate the activity of certain enzymes and proteins. Additionally, it has been found to have a protective effect against oxidative stress, as well as a protective effect against certain types of cell death.

Advantages and Limitations for Lab Experiments

THNU has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. For example, it has a low solubility in organic solvents, and it is not very soluble in water. Additionally, it may not be suitable for certain types of experiments, such as those involving high temperatures or extreme pH levels.

Future Directions

There are many potential future directions for the study of THNU. These include further study of its mechanism of action, its potential applications in biochemistry and pharmacology, and its ability to modulate the activity of certain enzymes and proteins. Additionally, further research could be done on its potential applications in the fields of organic synthesis, drug design, and drug delivery. Finally, further study could be done on its potential applications in the fields of neuroscience and regenerative medicine.

Synthesis Methods

THNU is synthesized by the reaction of naphthalene-2-thiol and urea. This reaction occurs in an aqueous solution at a pH of 8-9, at a temperature of 60-70°C, and in the presence of an acid catalyst. The reaction proceeds in two steps: first, the thiol group of the naphthalene-2-thiol reacts with the urea to form an intermediate compound, which then undergoes a cyclization reaction to form the final product, THNU. The reaction is relatively simple and straightforward, and it can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5,6,7,8-tetrahydronaphthalen-2-yl)thiourea involves the reaction of 2-naphthylamine with thiourea in the presence of a suitable catalyst.", "Starting Materials": [ "2-naphthylamine", "thiourea", "catalyst" ], "Reaction": [ "Dissolve 2-naphthylamine and thiourea in a suitable solvent such as ethanol or methanol.", "Add a suitable catalyst such as hydrochloric acid or zinc chloride to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool and filter the resulting solid.", "Wash the solid with a suitable solvent such as water or ethanol.", "Dry the solid under vacuum to obtain the desired product, (5,6,7,8-tetrahydronaphthalen-2-yl)thiourea." ] }

CAS RN

139331-67-2

Product Name

(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea

Molecular Formula

C11H14N2S

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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